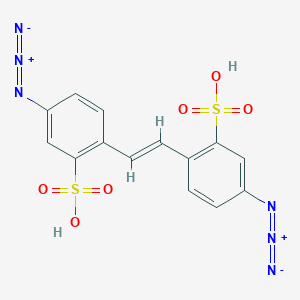
3-Benzyl-2-cyclohexyl-3-hydroxy-1-isoindolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-2-cyclohexyl-3-hydroxy-1-isoindolinone is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of isoindolinone derivatives and has been studied for its various biological properties.
Mécanisme D'action
The mechanism of action of 3-Benzyl-2-cyclohexyl-3-hydroxy-1-isoindolinone is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating various signaling pathways in the body. For example, it has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
3-Benzyl-2-cyclohexyl-3-hydroxy-1-isoindolinone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro. The compound has also been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Benzyl-2-cyclohexyl-3-hydroxy-1-isoindolinone in lab experiments is its relatively low toxicity. The compound has been found to be well-tolerated in animal studies, with no significant adverse effects reported. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 3-Benzyl-2-cyclohexyl-3-hydroxy-1-isoindolinone. One area of interest is its potential use as a radioprotective agent. Studies have shown that the compound can protect against radiation-induced damage in vitro and in vivo. Further research is needed to determine its efficacy and safety in humans.
Another potential future direction is the development of novel derivatives of 3-Benzyl-2-cyclohexyl-3-hydroxy-1-isoindolinone with improved properties. For example, researchers could explore the synthesis of analogs with increased solubility or potency.
Conclusion
In conclusion, 3-Benzyl-2-cyclohexyl-3-hydroxy-1-isoindolinone is a synthetic compound with potential applications in scientific research. It exhibits various biological properties, including anti-inflammatory, antioxidant, and anti-cancer activities. While the mechanism of action is not fully understood, the compound has been found to modulate various signaling pathways in the body. Further research is needed to determine its efficacy and safety in humans, as well as its potential use as a radioprotective agent.
Méthodes De Synthèse
The synthesis of 3-Benzyl-2-cyclohexyl-3-hydroxy-1-isoindolinone involves the reaction of 2-cyclohexyl-1,3-dioxoisoindoline with benzyl bromide in the presence of potassium carbonate. The reaction is carried out in dimethylformamide (DMF) at elevated temperatures. The yield of the product is around 60%, and the purity can be improved by recrystallization.
Applications De Recherche Scientifique
3-Benzyl-2-cyclohexyl-3-hydroxy-1-isoindolinone has been studied for its potential applications in scientific research. It has been found to exhibit various biological properties, including anti-inflammatory, antioxidant, and anti-cancer activities. The compound has also been studied for its potential use as a radioprotective agent.
Propriétés
Formule moléculaire |
C21H23NO2 |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
3-benzyl-2-cyclohexyl-3-hydroxyisoindol-1-one |
InChI |
InChI=1S/C21H23NO2/c23-20-18-13-7-8-14-19(18)21(24,15-16-9-3-1-4-10-16)22(20)17-11-5-2-6-12-17/h1,3-4,7-10,13-14,17,24H,2,5-6,11-12,15H2 |
Clé InChI |
SPHWHUUORWKFGS-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C(=O)C3=CC=CC=C3C2(CC4=CC=CC=C4)O |
SMILES canonique |
C1CCC(CC1)N2C(=O)C3=CC=CC=C3C2(CC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231856.png)








![2-[(3-Chlorobenzoyl)amino]benzamide](/img/structure/B231886.png)

